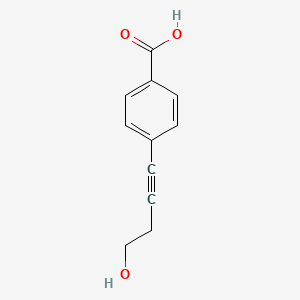

4-(4-Hydroxybut-1-yn-1-yl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry. nih.govpreprints.org The presence of the carboxylic acid group on an aromatic ring provides a scaffold that is frequently found in a wide array of biologically active compounds and functional materials. nih.gov Researchers often utilize the benzoic acid moiety as a starting point for synthesizing new molecules due to its well-understood reactivity and its prevalence in natural products. preprints.org

The introduction of an alkynyl substituent, as seen in 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid, significantly expands the synthetic possibilities of the benzoic acid scaffold. This modification allows for a diverse range of chemical transformations, positioning the compound as a valuable intermediate in the development of novel pharmaceuticals and materials. The inherent properties of both the aromatic carboxylic acid and the hydroxy-alkyne functionality contribute to its unique chemical profile.

Significance as a Building Block in Complex Organic Synthesis

The true value of this compound lies in its role as a versatile building block. longdom.orgresearchgate.net The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound exemplifies this concept through its distinct reactive sites. The carboxylic acid group can participate in esterification and amidation reactions, while the terminal alkyne is a gateway to a multitude of transformations, most notably carbon-carbon bond-forming reactions. masterorganicchemistry.com

One of the most prominent applications of terminal alkynes is in the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Therefore, this compound can be coupled with various halogenated compounds to construct elaborate molecular frameworks.

Furthermore, the terminal alkyne is a key participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.govacs.org This highly efficient and selective reaction forms a stable triazole ring, a common linker in drug discovery and materials science. organic-chemistry.orgnih.gov The presence of the hydroxyl group on the butynyl chain also offers an additional point for modification or can influence the solubility and binding properties of the final product.

The synthesis of this compound itself would likely involve a Sonogashira coupling between a protected 4-halobenzoic acid and but-3-yn-1-ol, followed by deprotection. This synthetic route highlights the modular nature of its construction.

Structural Features and Reactivity Considerations for Academic Inquiry

The structure of this compound presents several features of interest for academic study. The molecule's linear alkyne unit connected to the planar benzoic acid ring results in a rigid, well-defined geometry. This rigidity can be advantageous in the design of molecules where specific spatial arrangements of functional groups are crucial, such as in enzyme inhibitors or molecular sensors.

Key Structural Features and Reactivity:

Benzoic Acid Moiety: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It readily undergoes reactions typical of carboxylic acids.

Terminal Alkyne: The C-C triple bond is a region of high electron density, making it susceptible to addition reactions. wikipedia.org The hydrogen atom attached to the sp-hybridized carbon is notably acidic (pKa ≈ 25), allowing for its removal by a strong base to form a powerful nucleophile known as an acetylide. wikipedia.orgyoutube.com This acetylide can then react with various electrophiles. wikipedia.org

Hydroxyl Group: The primary alcohol at the end of the butynyl chain can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. Its presence also introduces polarity to that end of the molecule.

The interplay of these functional groups allows for selective transformations. For instance, the carboxylic acid can be reacted while leaving the alkyne and alcohol untouched, or the alkyne can be specifically targeted for a coupling reaction under appropriate conditions. This orthogonality of reactivity is a highly desirable trait in a synthetic building block.

Below is an interactive data table summarizing the key properties of the functional groups present in this compound.

| Functional Group | Typical Reactions | Key Characteristics |

| Benzoic Acid | Esterification, Amidation, Acid-base reactions | Aromatic carboxylic acid, provides a rigid scaffold. |

| Terminal Alkyne | Sonogashira coupling, Click Chemistry (CuAAC), Deprotonation to form acetylide, Addition reactions | Linear geometry, acidic terminal proton. wikipedia.orgyoutube.com |

| Primary Alcohol | Oxidation, Esterification, Etherification | Introduces polarity, site for further functionalization. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

827321-91-5 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-(4-hydroxybut-1-ynyl)benzoic acid |

InChI |

InChI=1S/C11H10O3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,2,8H2,(H,13,14) |

InChI Key |

ARYFWUPWLDKSPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CCCO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Hydroxybut 1 Yn 1 Yl Benzoic Acid and Its Derivatives

Direct Synthesis Routes for 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid and its Esters

Direct synthesis routes typically involve the formation of the core arylalkyne structure from readily available precursors. These methods are valued for their efficiency and convergence.

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylalkynes, including this compound. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

The synthesis of the target compound or its ester equivalent typically involves the coupling of a 4-halobenzoic acid derivative (e.g., methyl 4-iodobenzoate (B1621894) or 4-iodobenzoic acid) with but-3-yn-1-ol. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). organic-chemistry.org An amine base, like triethylamine (B128534) (Et3N), serves as both the solvent and the acid scavenger. acs.org The reaction proceeds under mild conditions, often at room temperature, making it compatible with the free hydroxyl and carboxylic acid functional groups. wikipedia.org

A general procedure, adapted from the synthesis of analogous structures, involves dissolving the aryl iodide in triethylamine, followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide co-catalyst. acs.org The reaction vessel is flushed with an inert gas, and a solution of but-3-yn-1-ol is added. The mixture is stirred until completion, typically overnight. acs.org This methodology has been successfully applied to produce various substituted (4-hydroxybut-1-yn-1-yl)aryl compounds in good yields. acs.orgnih.gov

| Component | Role | Example |

| Aryl Halide | Aromatic precursor | Methyl 4-iodobenzoate |

| Alkyne | Butynyl precursor | But-3-yn-1-ol |

| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) |

| Base | Acid scavenger/Solvent | Triethylamine (Et₃N) |

| Atmosphere | Reaction environment | Inert (e.g., Argon) |

The interconversion between this compound and its ester, methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate, is a fundamental and straightforward process.

Esterification: The carboxylic acid can be converted to its methyl ester via Fischer esterification. This involves reacting the acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Hydrolysis: The reverse reaction, the hydrolysis of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate to the parent carboxylic acid, is commonly achieved through saponification. This process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic co-solvent like methanol or tetrahydrofuran (B95107) (THF). The reaction mixture is stirred, often at room temperature or with gentle heating, until the ester is fully consumed. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.

Advanced Synthetic Transformations Involving the 4-Hydroxybut-1-yn-1-yl Moiety

The hydroxybutynyl moiety is a versatile functional group that can participate in a variety of advanced synthetic transformations, particularly intramolecular cyclization reactions, to build complex molecular architectures.

Intramolecular cyclizations are powerful strategies for constructing cyclic systems. In derivatives of this compound, the alkyne and hydroxyl groups can react with other functionalities on the aromatic ring to form new heterocyclic structures.

An expedient strategy for creating complex macrocycles has been demonstrated using 2-(4-hydroxybut-1-yn-1-yl)benzaldehydes, which are constitutional isomers of the aldehyde corresponding to the titular acid. acs.org In this process, an electrophile triggers a tandem cyclization and intermolecular acetalation sequence. acs.orgnih.gov

The reaction of 2-(4-hydroxybut-1-yn-1-yl)benzaldehyde with an electrophile such as iodine monochloride (ICl) in the presence of a weak base like sodium acetate (B1210297) (NaOAc) does not result in a simple cyclization. acs.org Instead, it initiates a cascade where two molecules of the starting material combine. The reaction proceeds through an initial electrophilic cyclization of the alkyne, followed by an intermolecular acetalation involving the aldehyde and hydroxyl groups of two separate molecules. This sequence leads to the formation of complex diiodinated diepoxydibenzo[c,k] organic-chemistry.orgacs.orgdioxacyclohexadecines. acs.org The reaction conditions have been optimized, with ICl proving to be a more effective electrophile than I₂, N-iodosuccinimide (NIS), or IBr for this transformation. acs.org

| Entry | Electrophile (equiv.) | Base (equiv.) | Yield (%) |

| 1 | I₂ (1.0) | NaOAc (1.0) | 23 |

| 2 | NIS (1.2) | NaOAc (1.0) | <10 |

| 3 | IBr (1.2) | NaOAc (1.0) | 43 |

| 4 | ICl (1.0) | NaOAc (1.0) | 55 |

| 5 | ICl (1.2) | NaOAc (2.0) | 75 |

Data adapted from a study on the electrophilic cyclization of 2-(4-hydroxybut-1-yn-1-yl)benzaldehyde. acs.org

The Prins cyclization is a versatile acid-catalyzed reaction for the formation of oxygen-containing heterocycles, most notably tetrahydropyrans. researchgate.net The classic reaction involves the condensation of an alkene (a homoallylic alcohol) with an aldehyde. nih.gov This strategy can be adapted for alkynes, where the reaction of a homopropargyl alcohol with an aldehyde can lead to the formation of dihydropyran rings. nih.gov

For a derivative such as 2-(4-hydroxybut-1-yn-1-yl)benzamide, a Prins-type cyclization could be envisioned. This would likely require the transformation of the amide group into a functionality that can generate an oxocarbenium ion, the key intermediate in the Prins reaction. For instance, partial reduction of the amide to an aminal or conversion to a related species could initiate the cyclization. Upon generation of the electrophilic center at the benzylic position, the pendant hydroxybutynyl group can act as the nucleophile, with the alkyne attacking the carbocation. This intramolecular oxycyclization would lead to the formation of a fused heterocyclic system. While this specific transformation on 2-(4-hydroxybut-1-yn-1-yl)benzamides is not extensively documented, the Prins reaction remains a powerful and relevant strategy for the cyclization of similar alcohol-alkyne systems. researchgate.netnih.gov

Intramolecular Cyclization Reactions

Metal-Catalyzed Cyclizations (e.g., Silver-catalyzed, Rh/Ir-catalyzed dihydroalkoxylation)

Metal-catalyzed intramolecular cyclization of alkynols (alcohols containing an alkyne) is a powerful method for constructing oxygen-containing heterocyclic compounds. For a molecule like this compound, the hydroxyl group can add across the alkyne bond (hydroalkoxylation) to form cyclic enol ethers, which are valuable synthetic intermediates.

Silver-Catalyzed Hydroalkoxylation: Silver(I) catalysts are effective in promoting the hydroalkoxylation of alkynols. The mechanism is believed to involve the activation of the alkyne by the soft, π-philic Ag(I) ion, making it more susceptible to nucleophilic attack by the intramolecular hydroxyl group. For instance, silver(I) has been used to catalyze the selective 8-endo-dig cyclization of C2-alkynyl quinazolinones, which bear a similar hydroxyalkynyl functionality, to produce eight-membered N,O-heterocycles in good to excellent yields. rsc.org Mechanistic studies suggest that the silver catalyst may facilitate the cyclization through bidentate coordination with both the alkyne and another heteroatom group. rsc.org

Rhodium(I)- and Iridium(I)-Catalyzed Dihydroalkoxylation: Rhodium(I) and Iridium(I) complexes are also highly efficient catalysts for the cyclization of alkynols. In the case of alkyne diols, these catalysts can promote dihydroalkoxylation to synthesize spiroketals and fused bicyclic ketals. uni-freiburg.de These metals can show different selectivity for ring closure (e.g., 5-exo vs. 6-endo cyclization). uni-freiburg.de Furthermore, dual-metal systems combining both Rhodium and Iridium have been shown to be more efficient than single-metal catalysts for certain transformations. uni-freiburg.de For substrates like allenyl alcohols, Rh(I) catalysts, in conjunction with chiral ligands, can achieve highly enantioselective intramolecular hydroalkoxylation to produce chiral cyclic ethers. uni-freiburg.deresearchgate.net These reactions provide an atom-economic route to valuable chiral allylic ethers from alcohols and alkynes. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Silver(I) salts (e.g., AgOTf) | Alkynols, C2-alkynyl quinazolinones | N,O-Heterocycles, Cyclic enol ethers | Promotes selective endo-dig cyclization. | rsc.org |

| Rhodium(I) / Iridium(I) complexes | Alkyne diols, Alkynols | Spiroketals, Fused bicyclic ketals | High efficiency; differential selectivity. Dual-metal systems possible. | uni-freiburg.de |

| Rh(I) / Chiral Ligand (e.g., Ferrocelane) | Allenic alcohols | Chiral α-vinylic cyclic ethers | Highly enantioselective; atom-efficient. | uni-freiburg.deresearchgate.net |

Tandem and Cascade Reactions (e.g., Jones Reagent promoted transformations of 2-(4-hydroxybut-1-ynyl)benzaldehydes)

Tandem and cascade reactions offer a highly efficient approach to molecular complexity by combining multiple transformations in a single pot without isolating intermediates. While a specific reaction involving Jones Reagent on 2-(4-hydroxybut-1-ynyl)benzaldehydes is not extensively documented, the principles can be inferred from related transformations.

The Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. In a molecule like 2-(4-hydroxybut-1-ynyl)benzaldehyde, the Jones reagent would oxidize both the primary alcohol of the hydroxybutynyl chain and the aldehyde on the benzene (B151609) ring to their respective carboxylic acids.

Precision Deuteration and Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an indispensable tool in chemical research for tracking reaction pathways and elucidating mechanisms. wikipedia.orgias.ac.in The increased mass of deuterium compared to protium (B1232500) (¹H) can also lead to kinetic isotope effects, providing insight into rate-determining steps.

Site-Selective and Chemoselective Deuterium Installation (e.g., into related alkynes)

For a molecule containing a terminal alkyne, the acidic acetylenic proton is the most straightforward position for site-selective deuterium installation. This can be achieved through several methods:

Base-Catalyzed Exchange: Simple treatment with a base (e.g., KOtBu, NaOH) in a deuterated solvent like D₂O or DMSO-d₆ results in rapid and efficient H/D exchange at the terminal alkyne position. nih.gov

Metal-Catalyzed Deuteration: Transition metals can also catalyze this transformation. Silver(I) salts (e.g., AgClO₄, AgOTf) are effective for substrates that may be sensitive to base. nih.gov Copper(I) complexes have been reported as air- and moisture-stable catalysts for the deuteration of a wide range of functionalized terminal alkynes using acetone-d₆ as the deuterium source. mdpi.com Ruthenium(II) pincer complexes can also catalyze the synthesis of mono-deuterated terminal alkynes directly from D₂O. rsc.orgrsc.org

Catalytic Transfer Deuteration: This technique uses readily available deuterium donors, avoiding the need for D₂ gas. nih.gov Catalysts based on Iridium, Copper, Nickel, and Palladium have been used to deuterate alkynes, typically leading to the deuteration of the triple bond to form deuterated alkanes. core.ac.uk

| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Base-Catalyzed Exchange | KOtBu, NaOH | D₂O, DMSO-d₆ | Simple, efficient for base-stable molecules. | nih.gov |

| Silver-Catalyzed Exchange | AgClO₄, AgOTf | D₂O | Mild conditions, suitable for base-sensitive substrates. | nih.gov |

| Copper-Catalyzed Exchange | [Cu(NCMe)₄]BF₄ | Acetone-d₆ | Air and moisture compatible; broad functional group tolerance. | mdpi.com |

| Ruthenium-Catalyzed Exchange | Ru(II) pincer complex | D₂O | High activity, proceeds via Ru-acetylide intermediates. | rsc.orgrsc.org |

Applications in Reaction Mechanism Elucidation

By strategically placing an isotopic label, such as deuterium, on a reactant molecule, chemists can trace the atom's position throughout a chemical transformation. wikipedia.orgias.ac.in This provides direct evidence for proposed intermediates and reaction pathways. For example, in a reaction involving the alkyne of this compound, deuterating the terminal position would allow researchers to determine if that specific proton (deuteron) is transferred or remains in place during the reaction. Isotopic labeling studies have been crucial in understanding complex rearrangements, such as the gold-catalyzed skeletal rearrangement of alkynyl aziridines, and in clarifying the role of proton sources in catalytic cycles, like in photoredox/nickel dual-catalyzed reductive coupling reactions of alkynes. researchgate.netacs.orgacs.org

Electrochemical Synthetic Approaches (e.g., for related hydroxybutynyl compounds)

Organic electrosynthesis is re-emerging as a powerful and sustainable synthetic methodology. rsc.org By using electricity as a "reagent" to drive redox reactions, it can often avoid the use of harsh or stoichiometric chemical oxidants and reductants, thus minimizing waste. rsc.org

While direct electrosynthesis of this compound is not specifically detailed, electrochemical methods are applicable to both the benzoic acid and alkyne functionalities.

Reactions at the Benzoic Acid Moiety: The electrochemical reduction of benzoic acid and its derivatives has been studied extensively. acs.orgresearchgate.net Depending on the conditions and electrode material, the carboxylic acid can be reduced. For example, studies have shown the reduction of benzoic acid can proceed via dissociation of the acid followed by electron transfer to the proton. acs.org In other contexts, electrochemical oxidation of toluene (B28343) derivatives can be used to synthesize the corresponding benzoic acids. tsijournals.comtsijournals.com

Reactions at the Alkyne Moiety: Alkynes can undergo a variety of electrochemical transformations. rsc.org Electrochemical methods have been developed for the hydrosilylation and hydroalkoxylation of alkynes. oaepublish.comnih.gov These methods provide a sustainable alternative to metal-catalyzed processes for functionalizing the C-C triple bond. oaepublish.com For instance, an electrochemical protocol for the hydrosilylation of various alkynes has been reported, proceeding through a silyl (B83357) radical intermediate generated via anodic oxidation. nih.gov

Multi-component Reaction Strategies (e.g., Doebner-Ugi type for carboxylic acid derivatives)

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org

A carboxylic acid such as this compound is an ideal substrate for the Ugi reaction. researchgate.net It would serve as the "acid component," allowing for the synthesis of a diverse library of complex peptidomimetic structures in a single, efficient step. rsc.org The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. Nucleophilic attack by the isocyanide, followed by addition of the carboxylate and a final Mumm rearrangement, yields the stable bis-amide product. wikipedia.org

Combining MCRs, such as a Doebner reaction followed by an Ugi reaction, further expands the accessible chemical space. The Doebner reaction can be used to synthesize quinoline-4-carboxylic acids, which can then be used as the acid component in a subsequent Ugi reaction to create complex heterocyclic structures with multiple points of diversity.

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

While direct QSAR models for the anti-dengue activity of 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid are not extensively documented, studies on related compounds containing a thiophene (B33073) moiety offer valuable predictive insights. For instance, QSAR models have been developed for various heterocyclic compounds targeting the dengue virus, with the NS2B-NS3 protease being a common target. nih.govnih.gov These models are typically built using a training set of molecules with known activities and then validated using an external test set to ensure their predictive power. jchemlett.com The statistical robustness of these models is crucial and is often assessed through parameters like the coefficient of determination (R²) and cross-validated R² (Q²).

For thiophene derivatives, QSAR studies have been employed to predict their inhibitory activity against various enzymes, providing a basis for understanding how structural modifications might influence their anti-dengue potential. researchgate.netresearchgate.net The principles from these models can be extrapolated to predict the activity of compounds like this compound, suggesting that the electronic and steric properties of the benzoic acid and the hydroxybutynyl side chain would be critical determinants of its interaction with viral targets.

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of anti-dengue agents and other enzyme inhibitors, several classes of descriptors have been identified as being influential.

For thiophene and imidazopyridine derivatives, 3D molecular descriptors have been shown to be crucial in predicting their biological activities. researchgate.netresearchgate.net These can include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Geometrical descriptors: Which relate to the 3D arrangement of the atoms.

Electronic descriptors: Such as partial charges and orbital energies, which are critical for understanding electrostatic interactions with the target protein.

Table 1: Key Molecular Descriptor Classes in QSAR

| Descriptor Class | Description | Potential Relevance to this compound |

| Topological | Describes the 2D structure and branching of the molecule. | The connectivity of the benzoic acid, alkyne, and hydroxyl groups influences overall shape and flexibility. |

| Geometrical | Relates to the 3D properties of the molecule, such as size and shape. | The linear nature of the butynyl chain and the orientation of the substituents are critical for fitting into a binding pocket. |

| Electronic | Quantifies the electronic properties, such as charge distribution and polarizability. | The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions. |

| Hydrophobic | Measures the lipophilicity of the molecule. | Influences membrane permeability and hydrophobic interactions within the target's active site. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies on analogs of this compound have provided detailed insights into their binding modes with various biological targets. For instance, antifolate analogs with a benzoic acid moiety have been docked into the active sites of folate receptors (FRα, FRβ), serine hydroxymethyltransferase 2 (SHMT2), glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), and aminoimidazole carboxamide ribonucleotide formyltransferase (ATIC).

These studies reveal that the carboxylic acid group of the benzoic acid moiety is often crucial for forming key hydrogen bonds with amino acid residues in the active site of the target protein. For example, in the case of antifolates, this group mimics the binding of the natural substrate, folic acid. The 4-hydroxybut-1-yn-1-yl side chain would then project into a deeper pocket of the active site, where the terminal hydroxyl group could form additional hydrogen bonds, and the hydrophobic alkyne linker could engage in van der Waals interactions. Such interactions have been observed in docking studies of various benzoic acid derivatives with their respective targets. nih.govnih.gov

The conformation of a ligand, or its three-dimensional shape, is a critical factor in its ability to bind to a biological target. The rigid nature of the but-1-yn-1-yl linker in this compound significantly restricts its conformational freedom. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity.

Conformational analysis studies on similar molecules have shown that the orientation of substituents on the phenyl ring and the flexibility of any side chains are key determinants of biological activity. nih.gov For the target compound, the rotational freedom around the single bonds connecting the benzoic acid to the alkyne and the alkyne to the hydroxybutyl group would be the primary sources of conformational variability. Computational studies can explore these rotational degrees of freedom to identify the low-energy conformations that are most likely to be biologically active. The ability of the molecule to adopt a specific conformation that is complementary to the binding site of a target protein is essential for its inhibitory or modulatory effects.

Rational Design Principles for Modulators and Inhibitors

The insights gained from SAR, QSAR, and molecular docking studies provide a solid foundation for the rational design of new and improved modulators and inhibitors based on the this compound scaffold.

Key principles for rational design include:

Structure-Based Drug Design: Utilizing the 3D structure of the target protein, new derivatives can be designed to optimize interactions with the active site. For example, the length of the alkynyl chain could be modified to better fit the dimensions of a hydrophobic pocket, or additional functional groups could be introduced to form new hydrogen bonds. nih.gov

Bioisosteric Replacement: The carboxylic acid or hydroxyl groups could be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may offer improved pharmacokinetic profiles.

Scaffold Hopping: The benzoic acid ring could be replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover compounds with novel mechanisms of action or improved selectivity.

By systematically applying these principles, it is possible to design new molecules with enhanced potency, selectivity, and drug-like properties, building upon the foundational knowledge of the structure-activity relationships of this compound and its analogs.

Design of Analogs with Enhanced Specificity and Potency

There is no publicly available research data to populate a discussion or data table regarding the design of analogs of this compound with enhanced specificity and potency.

Structure-Guided Optimization Strategies (e.g., for enzyme inhibitors like protein kinase CK2 or estrogen receptor modulators)

There is no publicly available research data to populate a discussion or data table concerning the structure-guided optimization of this compound as an inhibitor for protein kinase CK2 or as an estrogen receptor modulator.

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Targets and Associated Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within the cell. For 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid, while direct studies on its specific targets are limited, research on related benzoic acid derivatives and compounds with similar structural motifs, such as the activated alkyne group, provides valuable insights into its potential mechanisms of action. These investigations suggest a range of possible interactions that could influence cellular processes, from metabolic pathways to signal transduction and viral replication.

One-carbon metabolism is a critical network of biochemical pathways essential for the synthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival. Enzymes such as serine hydroxymethyltransferase (SHMT1 and SHMT2), glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) are central to these pathways. While direct inhibitory activity of this compound on these specific enzymes has not been extensively documented, the structural similarity of its benzoic acid core to known inhibitors of folate-dependent enzymes suggests a potential for interaction. For instance, aminopterin, a derivative of 4-aminobenzoic acid, is a potent antineoplastic drug that inhibits dihydrofolate reductase, a key enzyme in folate metabolism. preprints.org This indicates that the benzoic acid scaffold can be a starting point for designing inhibitors of one-carbon metabolism enzymes.

The cellular uptake of folates and antifolate drugs is primarily mediated by three major transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.govnih.gov The RFC (SLC19A1) is ubiquitously expressed and functions optimally at a neutral pH to transport folates into most tissues. nih.govnih.gov In contrast, the PCFT (SLC46A1) is the primary transporter for folate absorption in the acidic environment of the upper small intestine and is also expressed in some tumors. nih.govsemanticscholar.org Folate receptors are high-affinity receptors that mediate folate uptake via endocytosis. nih.gov The efficiency of these transport systems can significantly influence the intracellular concentration and, consequently, the therapeutic efficacy of antifolate compounds. nih.gov Given that the benzoic acid moiety is a core component of folic acid and its antagonists, it is plausible that this compound could interact with these transporters, although specific studies are required to confirm this.

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. jst.go.jp Protein kinase CK2, a serine/threonine kinase, is frequently overexpressed in cancer cells and contributes to cell growth, proliferation, and suppression of apoptosis. jst.go.jpnih.gov Consequently, CK2 has emerged as a significant target for cancer therapy. jst.go.jpnih.gov Notably, derivatives of benzoic acid have been identified as potent inhibitors of CK2. nih.govresearchgate.net For example, a class of 4-(thiazol-5-yl)benzoic acid derivatives has demonstrated significant inhibitory activity against CK2α and CK2α'. nih.gov The presence of the benzoic acid scaffold in these inhibitors suggests that this compound could also potentially interact with and modulate the activity of protein kinases like CK2.

Table 1: Inhibition of Protein Kinase CK2 by Benzoic Acid Derivatives

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Azabenzene analogs of 4-(thiazol-5-yl)benzoic acid | CK2α | 0.014 - 0.017 | nih.gov |

| Azabenzene analogs of 4-(thiazol-5-yl)benzoic acid | CK2α' | 0.0046 - 0.010 | nih.gov |

| Purine-based CK2α inhibitor with a 4-carboxyphenyl group | CK2α | 4.3 | jst.go.jp |

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govnih.gov They are well-established targets for anticancer drugs. researchgate.net The presence of an activated alkyne moiety in this compound is significant, as compounds containing terminal alkynes have been shown to be effective inhibitors of topoisomerases. nih.govrsc.org For instance, certain bisbenzimidazole derivatives with a terminal alkyne selectively inhibit bacterial topoisomerase I. nih.govrsc.org The alkyne functionality is thought to interact with the ternary complex formed by the enzyme and DNA. nih.gov This suggests that the activated alkyne in this compound could potentially contribute to topoisomerase inhibition, a mechanism of action shared by several anticancer agents. mdpi.com

Table 2: Topoisomerase I Inhibition by Alkyne-Containing Compounds

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Hoechst 33258 based bisbenzimidazoles with terminal alkyne | E. coli Topoisomerase I | 2.47 - 6.63 | nih.govrsc.org |

Benzoic acid derivatives have been investigated for their antiviral properties against a range of viruses. nih.govmdpi.com For example, certain benzoic acid derivatives have shown potent antiviral activity against both acyclovir-sensitive and acyclovir-resistant strains of Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). nih.govresearchgate.net Additionally, other related compounds have been evaluated for their activity against Coxsackie virus B3 and influenza A virus. mdpi.comnih.gov The antiviral mechanisms of these compounds can vary, from inhibiting viral enzymes to interfering with viral entry or replication. mdpi.com While the specific antiviral profile of this compound has not been reported, the established antiviral potential of the broader class of benzoic acid derivatives suggests that this could be a promising area for future investigation. springermedizin.de

The estrogen receptor (ER) is a key player in various physiological and pathological processes, including the development and progression of certain cancers. beilstein-journals.org Selective estrogen receptor modulators (SERMs) are a class of compounds that can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner. beilstein-journals.org Interestingly, 4-hydroxy-benzoic acid, a compound closely related to the subject of this article, has been shown to exhibit estrogenic activity by interacting with the estrogen receptor α (ERα). nih.gov This interaction was found to activate downstream signaling pathways, including ERK and PI3K/AKT, leading to increased cell proliferation in an ER-positive breast cancer cell line. nih.gov This finding raises the possibility that this compound, due to its structural similarity, could also modulate estrogen receptor activity. nih.gov

Detailed Mechanistic and Cellular Investigations of this compound Remain Largely Undocumented in Publicly Available Research

Consequently, a detailed analysis according to the requested outline on , specifically focusing on Biochemical and Cellular Impact Studies, cannot be provided at this time. There is no available research data to characterize metabolic pathway perturbations, analyze cellular uptake and intracellular distribution, or describe its effects on cellular processes such as cell cycle progression and differentiation.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological and cellular effects of this compound. Without such studies, any discussion on its biochemical impact would be purely speculative.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid molecule can be mapped out.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the aromatic region would display two distinct signals corresponding to the protons on the para-substituted benzene (B151609) ring. These would appear as doublets due to coupling with their ortho neighbors. The methylene (B1212753) protons of the hydroxybutyl chain would also give rise to characteristic signals, with their chemical shifts and multiplicities determined by their proximity to the hydroxyl group and the alkyne.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the carboxyl carbon, the two carbons of the alkyne, the four unique carbons of the aromatic ring, and the two carbons of the butanol side chain.

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between adjacent protons, for instance, confirming the connectivity between the two methylene groups in the butanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, such as linking the aromatic ring to the alkyne and the alkyne to the hydroxybutyl chain.

Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to -COOH) | ~7.9 - 8.1 | Doublet (d) | ~8.0 |

| Ar-H (ortho to alkyne) | ~7.5 - 7.7 | Doublet (d) | ~8.0 |

| -CH₂-OH | ~3.7 - 3.9 | Triplet (t) | ~6.5 |

| -C≡C-CH₂- | ~2.7 - 2.9 | Triplet (t) | ~6.5 |

| -OH (alcohol) | Variable | Singlet (s) | - |

Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | ~167 |

| Ar-C (quaternary, attached to -COOH) | ~131 |

| Ar-C H (ortho to -COOH) | ~130 |

| Ar-C H (ortho to alkyne) | ~132 |

| Ar-C (quaternary, attached to alkyne) | ~126 |

| -C ≡C- | ~92 |

| -C≡C - | ~82 |

| -C H₂-OH | ~60 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (molecular formula C₁₁H₁₀O₃), HRMS would provide a precise mass measurement of its molecular ion.

This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. The calculated exact mass for C₁₁H₁₀O₃ is 202.06299 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would unequivocally confirm the molecular formula of the compound. Typically, the analysis would be performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) researchgate.net, detecting the protonated molecule [M+H]⁺ (m/z 203.0702) or the deprotonated molecule [M-H]⁻ (m/z 201.0557).

X-ray Crystallography for Precise Three-Dimensional Structural Analysis and Stereochemistry

Should this compound form a single crystal of suitable quality, X-ray crystallography could be employed to determine its exact three-dimensional structure in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation.

Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice and details the nature of intermolecular interactions. For this compound, significant hydrogen bonding would be expected. The carboxylic acid groups are likely to form hydrogen-bonded dimers with neighboring molecules, a common structural motif for benzoic acids. researchgate.net Additionally, the hydroxyl group of the butanol chain could act as both a hydrogen bond donor and acceptor, leading to extended networks within the crystal structure. researchgate.net

Chiroptical Methods for Absolute Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules that have non-superimposable mirror images (enantiomers). These techniques measure the differential absorption of left- and right-circularly polarized light.

The molecule this compound does not possess any stereocenters (chiral centers) and does not have any element of chirality. The molecule is achiral. Therefore, it cannot exist as enantiomers and would be optically inactive. As a result, chiroptical methods like CD spectroscopy would not be applicable for its stereochemical analysis, as it would not produce a CD signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The IR spectrum of this compound would exhibit several key absorption bands confirming its structure:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. docbrown.inforesearchgate.net

O-H Stretch (Alcohol): A sharper, distinct peak would likely appear around 3400-3300 cm⁻¹ for the hydroxyl group of the butanol chain.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the benzoic acid. researchgate.net

C≡C Stretch (Alkyne): A weak to medium absorption band is expected in the range of 2260-2100 cm⁻¹ for the carbon-carbon triple bond.

C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring. researchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| O-H Stretch (Alcohol) | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong |

| C≡C Stretch (Alkyne) | 2260 - 2100 | Weak to Medium |

Emerging Applications and Interdisciplinary Research Directions

Development as Chemical Probes for Biological Systems

The distinct functional groups of 4-(4-hydroxybut-1-yn-1-yl)benzoic acid make it an excellent candidate for the design of chemical probes to study biological systems. The terminal alkyne group is particularly valuable as it serves as a handle for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction allows for the efficient and specific attachment of reporter tags, such as fluorophores or biotin, to the molecule in situ within complex biological environments.

The benzoic acid moiety can be tailored to mimic endogenous molecules, enabling the probe to interact with specific biological targets like enzymes or receptors. Modifications to the carboxylic acid or the aromatic ring can alter the probe's binding affinity and selectivity. ijarsct.co.innih.gov The hydroxyl group on the side chain provides an additional site for modification, which can be used to tune the compound's solubility or to attach other functional moieties. This multi-functionality allows for the creation of sophisticated probes for activity-based protein profiling (ABPP), target identification, and imaging applications.

Potential in Supramolecular Chemistry and Self-Assembling Systems

In the realm of supramolecular chemistry, this compound presents a compelling building block for the construction of self-assembling systems. The design of such systems relies on non-covalent interactions to form ordered, higher-level structures. The key structural features of this molecule that facilitate self-assembly include:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming robust and directional interactions. Benzoic acids are well-known to form dimeric structures through hydrogen bonding. The terminal hydroxyl group offers a secondary site for hydrogen bond formation.

π-π Stacking: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems, providing another force to guide the assembly process.

Rigidity: The linear alkyne unit imparts rigidity to the molecular backbone, which helps in the formation of well-defined and predictable supramolecular architectures such as liquid crystals, gels, or molecular nanotubes.

The interplay of these interactions can be precisely controlled by modifying the molecule or changing environmental conditions (e.g., pH, solvent), leading to the development of novel materials with tunable properties for applications in electronics, sensing, and drug delivery.

Biocatalytic and Microbial Synthesis Approaches for Structurally Related Benzoic Acid Derivatives

While chemical synthesis of benzoic acid derivatives is common, it often involves harsh conditions and toxic catalysts. researchgate.net Consequently, there is growing interest in developing greener, more sustainable biocatalytic and microbial synthesis routes. Research has demonstrated the feasibility of producing 4-hydroxybenzoic acid (4HBA) and other derivatives from renewable feedstocks using engineered microorganisms like Escherichia coli. researchgate.net

These approaches typically involve designing and implementing artificial enzymatic cascades within a microbial host. For instance, a multi-enzyme pathway can be constructed to convert bio-based L-tyrosine into 4HBA with high efficiency. researchgate.net Another biocatalytic strategy involves using enzymes like nitrilases, which can hydrolyze benzonitrile (B105546) derivatives to the corresponding benzoic acids under mild, aqueous conditions. google.com Although a specific biocatalytic route for this compound has not been detailed, these established methods for related structures provide a strong foundation for future development of microbial cell factories for its production.

| Biocatalytic Method | Precursor/Substrate | Target Product Example | Reference |

| Whole-cell Biocatalysis | L-Tyrosine | 4-Hydroxybenzoic acid (4HBA) | researchgate.net |

| Enzymatic Hydrolysis | Benzonitrile derivatives | Benzoic acid derivatives | google.com |

Integration with Combinatorial Chemistry and High-Throughput Screening for Library Synthesis

The structural features of this compound make it an ideal scaffold for combinatorial chemistry to generate large libraries of diverse compounds. The presence of three distinct and reactive functional groups (carboxylic acid, hydroxyl, alkyne) allows for a systematic and modular approach to synthesis.

Using a "split-and-pool" synthesis strategy, each functional group can be independently reacted with a different set of building blocks. nih.gov For example:

The carboxylic acid can be converted into a wide range of amides and esters.

The alkyne can be functionalized via click chemistry with a diverse library of azides.

The hydroxyl group can be modified through etherification or esterification.

This combinatorial approach can rapidly generate thousands or even millions of unique compounds based on the core scaffold. The resulting libraries can then be subjected to high-throughput screening (HTS) to identify "hits"—molecules with a desired biological activity, such as inhibiting a specific enzyme or binding to a receptor. nih.gov This integrated platform accelerates the discovery of new drug leads and chemical probes.

Applications in Advanced Catalysis Research (e.g., as substrates in cooperative bimetallic catalysis)

The synthesis of complex organic molecules often requires catalysts that can control reactivity and selectivity. Cooperative bimetallic catalysis, where two different metal centers work in synergy, has emerged as a powerful strategy for achieving transformations that are difficult with a single catalyst. nih.gov

This compound is an excellent model substrate for developing and studying such advanced catalytic systems. Its multiple functional groups can interact with different metal centers simultaneously. For example, in a hypothetical asymmetric transformation:

One metal catalyst (e.g., a Lewis acid) could coordinate to the carboxylic acid group, acting as a directing group and influencing the stereochemical outcome of the reaction.

A second, different metal catalyst (e.g., a transition metal) could activate the alkyne bond for a subsequent addition or cyclization reaction.

This cooperative activation could enable novel, efficient, and highly selective syntheses. The defined and relatively rigid structure of the substrate would also aid in mechanistic studies to understand how the two metal catalysts communicate and influence the reaction pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.